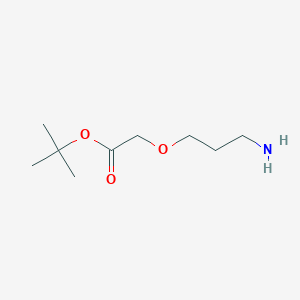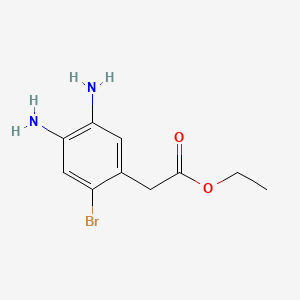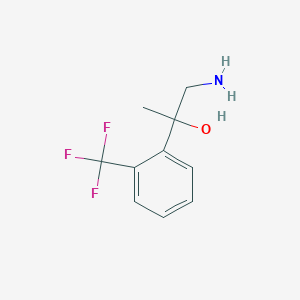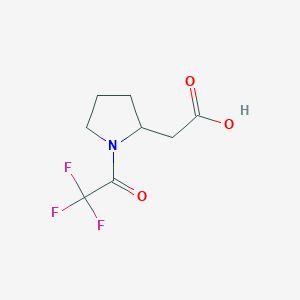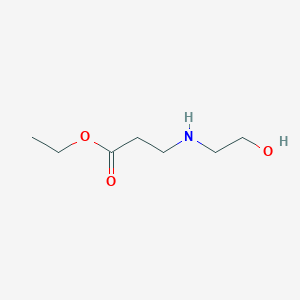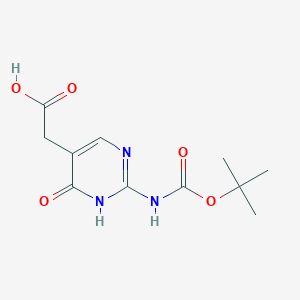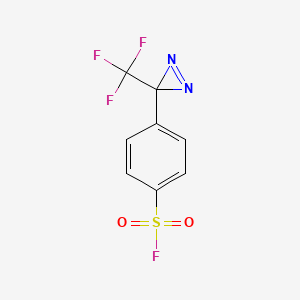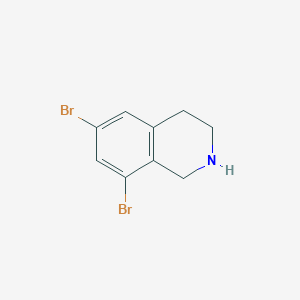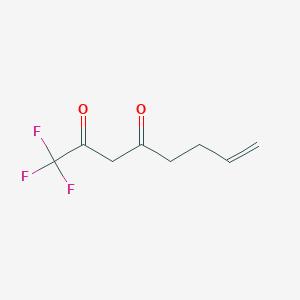
1,1,1-Trifluorooct-7-ene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorooct-7-ene-2,4-dione is an organic compound with a unique structure characterized by the presence of trifluoromethyl groups and a conjugated dione system.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorooct-7-ene-2,4-dione can be synthesized through a Claisen condensation reaction involving trifluoroacetic acid ethyl ester and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The optimal conditions for this reaction are at 30°C for 2 hours, yielding the desired product with a 33% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,1,1-Trifluorooct-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
科学的研究の応用
1,1,1-Trifluorooct-7-ene-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1,1-Trifluorooct-7-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The dione system can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but with a shorter carbon chain.
Hexafluoroacetylacetone: Contains six fluorine atoms, offering different reactivity and applications.
Acetylacetone: Lacks fluorine atoms, making it less reactive but still useful in various chemical reactions.
Uniqueness
1,1,1-Trifluorooct-7-ene-2,4-dione is unique due to its longer carbon chain and the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds .
特性
分子式 |
C8H9F3O2 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
1,1,1-trifluorooct-7-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2H,1,3-5H2 |
InChIキー |
BOTTWJJMYFQBRN-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=O)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)
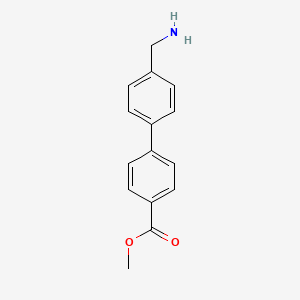
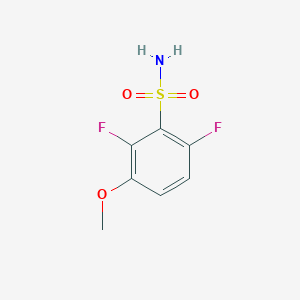
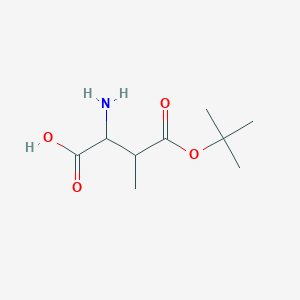
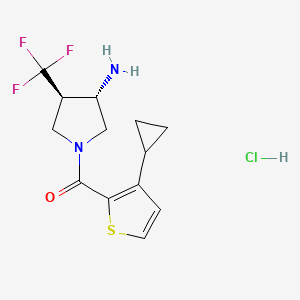
![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)
